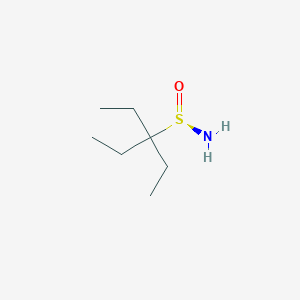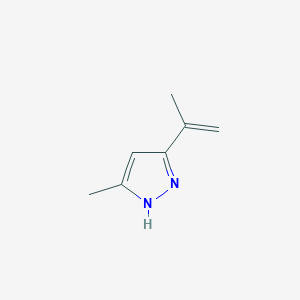
1-Hydroxyquinolin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyquinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline ring system with a hydroxyl group at the first position and an imine group at the second position.
Vorbereitungsmethoden
The synthesis of 1-Hydroxyquinolin-2-imine can be achieved through various methods. One common synthetic route involves the reaction of substituted aromatic amines with malonic acid under microwave irradiation in dimethylformamide. This method offers operational simplicity and high yield in a significantly short reaction time . Another approach involves the use of polyphosphoric acid as a catalyst, which also provides high yields .
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
1-Hydroxyquinolin-2-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Wissenschaftliche Forschungsanwendungen
1-Hydroxyquinolin-2-imine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Hydroxyquinolin-2-imine involves its redox properties and its ability to generate reactive oxygen species (ROS). The compound can cycle through its quinone imine form to produce ROS, which can induce oxidative stress in biological systems . This redox cycling is a key factor in its antimicrobial and anticancer activities. Additionally, the compound can interact with protein thiols and amines, leading to the formation of covalent adducts that can affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyquinolin-2-imine can be compared with other similar compounds, such as 4-Hydroxyquinolin-2(1H)-one and 8-Hydroxyquinoline . These compounds share similar structural features but differ in their chemical and biological properties:
4-Hydroxyquinolin-2(1H)-one: This compound has a hydroxyl group at the fourth position and exhibits unique biological activities, including antimicrobial and anticancer properties.
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, 8-Hydroxyquinoline derivatives are used in various therapeutic applications, including as anticancer and antiviral agents.
The uniqueness of this compound lies in its specific redox properties and its ability to generate ROS, which distinguishes it from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
30958-68-0 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-hydroxyquinolin-2-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6,10,12H |
InChI-Schlüssel |
GYFQSXJUINDQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N)N2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
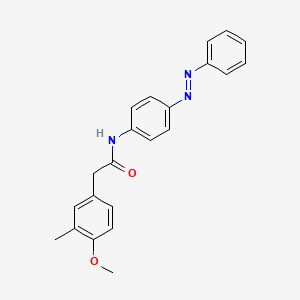

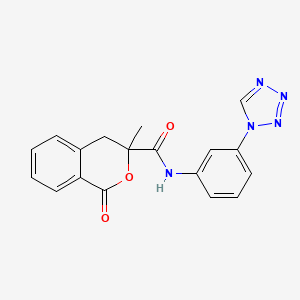
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
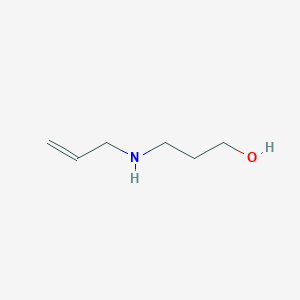
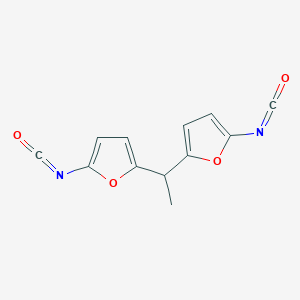

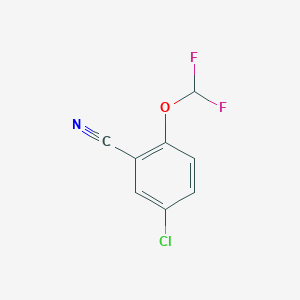
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
